![molecular formula C12H7ClF2O B3059808 3-Chloro-5-(2,6-difluorophenyl)phenol CAS No. 1262002-75-4](/img/structure/B3059808.png)
3-Chloro-5-(2,6-difluorophenyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids . For instance, (3-Chloro-2,6-difluorophenyl)boronic acid is used in various research and industrial applications . The Suzuki–Miyaura coupling reaction is a common method used for creating carbon-carbon bonds using boronic acids .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used for creating carbon-carbon bonds using boronic acids . This reaction is often used in the synthesis of biaryl compounds, which are common in pharmaceuticals and organic materials .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Organoboron Reagents
“3-Chloro-5-(2,6-difluorophenyl)phenol” can be used in the synthesis of organoboron reagents. These reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Transmetalation Studies
The compound can be used in studies related to transmetalation, a process where a ligand is transferred from one metal to another . This is particularly relevant in the context of Suzuki–Miyaura coupling .
Materials Science
In the field of materials science, this compound can be used in the synthesis of materials with unique properties. Its unique properties make it an ideal choice for investigating diverse research areas.
Environmental Analysis
“3-Chloro-5-(2,6-difluorophenyl)phenol” can be used in environmental analysis due to its unique chemical properties. It can be used to study the behavior of similar compounds in the environment.
Pharmaceuticals
In pharmaceutical research, this compound can be used as a building block in the synthesis of new drugs. Its unique structure can contribute to the development of drugs with novel mechanisms of action.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 3-Chloro-5-(2,6-difluorophenyl)phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and other organic compounds to form new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the reaction .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
As a reagent in suzuki–miyaura coupling reactions , its primary effect is likely the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-Chloro-5-(2,6-difluorophenyl)phenol are likely influenced by various environmental factors. These may include the presence of a palladium catalyst, the temperature and pressure of the reaction environment, and the presence of other organic compounds in Suzuki–Miyaura coupling reactions .
properties
IUPAC Name |
3-chloro-5-(2,6-difluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYIKOIUNHYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685939 | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,6-difluorophenyl)phenol | |
CAS RN |
1262002-75-4 | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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